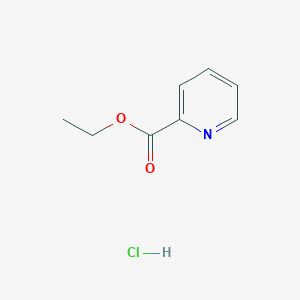
Ethyl pyridine-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl pyridine-2-carboxylate;hydrochloride, also known as ethyl 2-picolinate hydrochloride, is a chemical compound with the molecular formula C8H9NO2·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl pyridine-2-carboxylate;hydrochloride can be synthesized through the esterification of pyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The resulting ethyl pyridine-2-carboxylate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification followed by crystallization to purify the product. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl pyridine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.
Reduction: It can be reduced to form ethyl pyridine-2-carboxylate.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyridine ring.
Major Products
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Ethyl pyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl pyridine-2-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl pyridine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, depending on its application. In pharmaceutical contexts, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary widely based on the specific derivative or application.
Comparison with Similar Compounds
Similar Compounds
Ethyl pyridine-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.
Ethyl pyridine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.
Methyl pyridine-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl pyridine-2-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
14174-88-0 |
|---|---|
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
ethyl pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h3-6H,2H2,1H3;1H |
InChI Key |
BDUXJBSAGHJZLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)
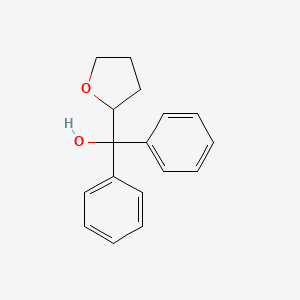
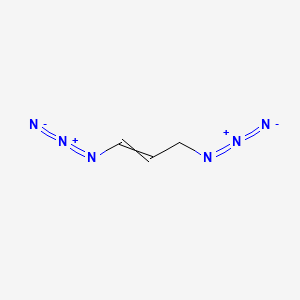

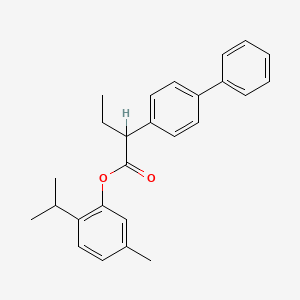

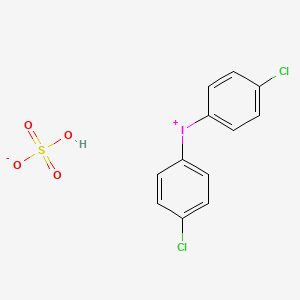
![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)
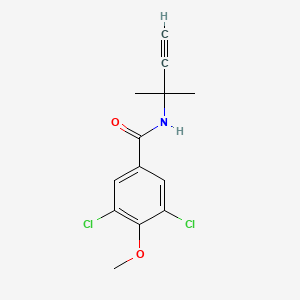
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)
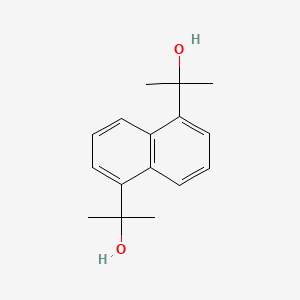

![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)
